molecular formula C12H11ClN2O B1489161 2-[2-(2-Chloropyrimidin-4-yl)phenyl]ethanol CAS No. 944265-90-1

2-[2-(2-Chloropyrimidin-4-yl)phenyl]ethanol

Cat. No.: B1489161
CAS No.: 944265-90-1
M. Wt: 234.68 g/mol
InChI Key: ITTWVMLUYNVILL-UHFFFAOYSA-N
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Description

2-[2-(2-Chloropyrimidin-4-yl)phenyl]ethanol is a chemical compound characterized by its unique structure, which includes a chloropyrimidinyl group attached to a phenyl ring, further connected to an ethanol moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-[2-(2-Chloropyrimidin-4-yl)phenyl]ethanol typically involves multiple steps, starting with the preparation of 2-chloropyrimidin-4-yl derivatives. One common approach is the reaction of 2-chloropyrimidin-4-yl with phenylboronic acid under palladium-catalyzed conditions, followed by reduction to introduce the ethanol group.

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow chemistry to enhance efficiency and yield. The use of automated systems and optimized reaction conditions can help achieve large-scale synthesis with minimal environmental impact.

Chemical Reactions Analysis

Types of Reactions: 2-[2-(2-Chloropyrimidin-4-yl)phenyl]ethanol can undergo various chemical reactions, including:

  • Oxidation: Conversion to corresponding ketones or carboxylic acids.

  • Reduction: Reduction of the chloropyrimidinyl group to produce amines.

  • Substitution: Replacement of the chlorine atom with other functional groups.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Typical reducing agents include lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst.

  • Substitution: Various nucleophiles can be used, such as sodium azide (NaN3) for azide substitution.

Major Products Formed:

  • Oxidation: this compound can be oxidized to form 2-[2-(2-chloropyrimidin-4-yl)phenyl]ethanone.

  • Reduction: Reduction can yield 2-[2-(2-aminopyrimidin-4-yl)phenyl]ethanol.

  • Substitution: Substitution reactions can produce compounds like 2-[2-(2-azidopyrimidin-4-yl)phenyl]ethanol.

Scientific Research Applications

2-[2-(2-Chloropyrimidin-4-yl)phenyl]ethanol has found applications in various scientific research areas:

  • Chemistry: Used as an intermediate in the synthesis of more complex molecules.

  • Biology: Studied for its potential biological activity, including enzyme inhibition.

  • Medicine: Investigated for its therapeutic potential in treating diseases.

  • Industry: Employed in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which 2-[2-(2-Chloropyrimidin-4-yl)phenyl]ethanol exerts its effects involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, leading to the modulation of biological pathways. The exact mechanism can vary depending on the specific application and the biological system involved.

Comparison with Similar Compounds

  • 2-(2-Chloropyrimidin-4-yl)phenol: Similar structure but lacks the ethanol group.

  • 2-(2-Chloropyrimidin-4-yl)ethanone: Oxidized form of the compound.

  • 2-(2-Aminopyrimidin-4-yl)phenyl]ethanol: Reduced form with an amino group.

Uniqueness: 2-[2-(2-Chloropyrimidin-4-yl)phenyl]ethanol is unique due to its specific combination of functional groups, which allows for diverse chemical reactivity and potential applications. Its ability to undergo various reactions and its biological activity make it a valuable compound in scientific research.

Properties

IUPAC Name

2-[2-(2-chloropyrimidin-4-yl)phenyl]ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11ClN2O/c13-12-14-7-5-11(15-12)10-4-2-1-3-9(10)6-8-16/h1-5,7,16H,6,8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ITTWVMLUYNVILL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CCO)C2=NC(=NC=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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